tert-Butyl methyl sulfoxide
Description
Contextualization within Organosulfur Chemistry
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, constitute a broad and vital class of molecules with diverse applications in pharmaceuticals, materials science, and agriculture. nih.govbritannica.com Within this family, sulfoxides are a prominent functional group, defined by a sulfur atom double-bonded to an oxygen atom and single-bonded to two carbon substituents. britannica.com The sulfur atom in a sulfoxide (B87167) is a stereogenic center when the two carbon substituents are different, as is the case with tert-butyl methyl sulfoxide, leading to the existence of enantiomers. ontosight.aiillinois.edu
The sulfinyl group in this compound is the cornerstone of its reactivity, enabling it to participate in a wide array of chemical transformations. The presence of the sterically demanding tert-butyl group significantly influences the compound's reactivity and stability, often providing a high degree of stereocontrol in chemical reactions. illinois.edu This has made it a valuable tool for chemists, particularly in the field of asymmetric synthesis, where the creation of specific stereoisomers is crucial. nih.govontosight.ai
The polarity of this compound is lower than that of its less sterically hindered counterpart, dimethyl sulfoxide (DMSO), due to the hydrophobic nature of the tert-butyl group. This difference in polarity affects its solubility and intermolecular interactions. While DMSO is highly miscible with water due to extensive hydrogen bonding, this compound exhibits reduced miscibility in polar solvents.
Evolution of Research Interest in this compound
The scientific community's interest in this compound has grown steadily, driven by its utility as a chiral auxiliary and a precursor for the synthesis of other important sulfur-containing compounds. nih.gov A pivotal moment in the exploration of this compound was the development of efficient methods for its asymmetric synthesis, which unlocked its potential for enantioselective transformations. nih.govacs.org
Early research focused on understanding the fundamental properties and reactions of sulfoxides in general. The development of methods for the stereoselective synthesis of chiral sulfoxides, such as the Andersen synthesis, paved the way for their use as chiral auxiliaries. medcraveonline.com This method involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with a Grignard reagent, proceeding with complete inversion of configuration at the sulfur atom. medcraveonline.com
More recent research has expanded the applications of this compound and its derivatives. For instance, it has been used as a starting material for the synthesis of sulfinic acid amides, other sulfoxides, and sulfinic acid esters through activation with N-bromosuccinimide (NBS) under acidic conditions, followed by reaction with various nucleophiles. acs.org Furthermore, the catalytic asymmetric oxidation of tert-butyl disulfide has been established as a cost-effective and convenient route to tert-butyl tert-butanethiosulfinate, a key precursor to enantiomerically pure this compound and other chiral tert-butanesulfinyl compounds. acs.org
The unique reactivity of the tert-butyl group has also been exploited. For example, pyrolysis of tert-butyl sulfoxides can generate sulfenate anions, which can then be used in palladium-catalyzed coupling reactions. nih.govacs.org The continuous development of new synthetic methodologies involving this compound underscores its enduring importance in the field of organic synthesis.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| Chemical Formula | C₅H₁₂OS |
| Molecular Weight | 120.21 g/mol |
| CAS Registry Number | 14094-11-2 |
| Boiling Point | 64-66°C at 10 mmHg |
| IUPAC Name | 2-methyl-2-(methylsulfinyl)propane |
Table 1: Physicochemical Properties of this compound. nih.govmendelchemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-methylsulfinylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,3)7(4)6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRPSRLQZMDWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903793 | |
| Record name | NoName_4544 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14094-11-2 | |
| Record name | tert-Butyl methyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERT-BUTYL METHYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y19RB6KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Advanced Synthetic Methodologies for Tert Butyl Methyl Sulfoxide and Its Derivatives
Stereoselective Synthesis of tert-Butyl Methyl Sulfoxide (B87167)
The most common and practical approach for the synthesis of optically active sulfoxides is the asymmetric oxidation of prochiral sulfides. This transformation can be achieved using chiral reagents or, more preferably from a sustainability perspective, through catalytic systems employing a chiral catalyst and a terminal oxidant. acsgcipr.org
The direct oxidation of a prochiral sulfide (B99878), such as tert-butyl methyl sulfide, offers a direct route to the corresponding chiral sulfoxide. The success of this approach hinges on the ability of the chiral catalyst or reagent to differentiate between the two lone pairs of electrons on the sulfur atom, leading to the preferential formation of one enantiomer over the other.
Chiral titanium-based catalysts have been extensively studied for the asymmetric oxidation of sulfides. A well-known example is the Kagan-Modena oxidation, which utilizes a complex formed from titanium(IV) isopropoxide (Ti(OiPr)4), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (tBuOOH) as the oxidant. acsgcipr.orggoogle.com This system, often referred to as the Sharpless reagent modified with water, has been shown to effectively oxidize a variety of sulfides to sulfoxides with varying degrees of enantioselectivity. researchgate.net For instance, the oxidation of methyl p-tolyl sulfide using a Ti(OiPr)4/(+)-diethyl tartrate/water system with cumene (B47948) hydroperoxide as the oxidant yielded the corresponding sulfoxide with a high enantiomeric excess (ee) of 96%. google.com
The general mechanism involves the formation of a chiral titanium-peroxo complex which then acts as the oxygen transfer agent to the sulfide. The stereochemical outcome of the reaction is dictated by the chiral environment created by the tartrate ligand.
Another effective class of chiral ligands for titanium-catalyzed sulfoxidation is based on 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. researchgate.netacs.org For example, a catalyst generated in situ from Ti(OⁱPr)4 and (R)-6,6'-dibromo-BINOL has been used for the asymmetric oxidation of various aryl alkyl sulfides with 70% aqueous tert-butyl hydroperoxide, affording the corresponding sulfoxides in good yields (72–80%) and high enantioselectivities (78–95% ee). researchgate.netmanipal.edu The bulky BINOL ligand creates a well-defined chiral pocket around the titanium center, leading to effective facial discrimination of the prochiral sulfide.
Immobilization of the Ti-BINOL complex onto supports like ionic liquid-modified SBA-15 has also been explored. researchgate.netncl.res.in This heterogeneous approach allows for easy recovery and reuse of the catalyst without significant loss of enantioselectivity, making the process more sustainable. ncl.res.in
Table 1: Asymmetric Oxidation of Sulfides using Chiral Titanium-Based Catalysts
| Sulfide | Catalyst System | Oxidant | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| Methyl p-tolyl sulfide | Ti(OiPr)4/(+)-DET/H2O | Cumene hydroperoxide | 96 | - | google.com |
| Aryl alkyl sulfides | (R)-6,6'-dibromo-BINOL/Ti(OⁱPr)4 | 70% aq. tBuOOH | 78–95 | 72–80 | researchgate.netmanipal.edu |
| Thioanisole | Immobilized Ti-BINOL on SBA-15 | aq. tBuOOH | 75 | 85 | researchgate.net |
DET: Diethyl tartrate; tBuOOH: tert-Butyl hydroperoxide; BINOL: 1,1'-bi-2-naphthol; SBA-15: Santa Barbara Amorphous No. 15.
Chiral vanadium-Salan complexes have emerged as highly effective catalysts for the asymmetric oxidation of sulfides to chiral sulfoxides, often using hydrogen peroxide as the oxidant. nih.govacs.org Salan ligands, which are N,N'-alkyl bis(salicylamine) derivatives, have shown superiority in terms of both reactivity and enantioselectivity compared to the related Salen ligands. nih.govacs.org An interesting observation is that Salan ligands often provide the sulfoxide with the opposite configuration to that obtained with Salen ligands. nih.govacs.org
The catalytic system is typically generated in situ from a vanadium precursor, such as VO(acac)2, and the chiral Salan ligand. ulisboa.pt These complexes have been successfully applied to the oxidation of a range of sulfides, achieving good yields and high enantioselectivities. nih.govacs.org The mechanism is believed to involve the formation of a chiral vanadium-peroxo species that selectively oxidizes one of the enantiotopic lone pairs of the sulfide. Furthermore, these vanadium-Salan systems have also been shown to be effective for the kinetic resolution of racemic sulfoxides. nih.gov The increased stability and resistance to hydrolysis of V-Salan complexes compared to their V-Salen counterparts make them promising for the development of heterogeneous catalysts through immobilization. ulisboa.pt
It is worth noting that while some studies report high efficiency, others have faced challenges in reproducing the results, highlighting the sensitivity of these catalytic systems to reaction conditions. ulisboa.pt
Table 2: Vanadium-Salan Catalyzed Asymmetric Sulfoxidation
| Catalyst System | Oxidant | Key Features | Reference |
| Chiral Vanadium-Salan Complex | Hydrogen Peroxide | Superior reactivity and enantioselectivity compared to Salen analogues; provides opposite sulfoxide configuration. | nih.govacs.org |
| In situ generated from VO(acac)2 and chiral Salan ligand | Hydrogen Peroxide | Effective for both asymmetric oxidation and kinetic resolution of sulfoxides. | nih.govulisboa.pt |
Tsutomu Katsuki and his research group have made significant contributions to the field of asymmetric oxidation, including the development of methods using aqueous hydrogen peroxide as a green oxidant. While specific work by Katsuki on tert-butyl methyl sulfoxide is not detailed in the provided context, his development of chiral metal complexes for asymmetric oxidation is highly relevant. For example, chiral Ti-salen complexes have been shown to be effective catalysts for the oxidation of sulfides in the presence of aqueous H2O2. libretexts.org The reaction proceeds through a cis-μ-dioxo Ti-dimer which reacts with H2O2 to form a peroxo species responsible for the sulfoxidation. libretexts.org This methodology has been applied to various alkyl aryl sulfides, achieving high enantioselectivities of 92–99% ee. libretexts.org
Furthermore, other water-compatible catalysts have been developed, such as Al(salalen) complexes, which catalyze the oxidation of sulfides with aqueous H2O2 at room temperature under phosphate (B84403) buffer conditions, also with high enantioselectivity. libretexts.org The use of water as a solvent and aqueous hydrogen peroxide as the oxidant are significant advantages from an environmental and safety perspective. libretexts.orgnih.gov
Surface-mediated oxidation offers an alternative strategy for the synthesis of sulfoxides. Studies have shown that adsorbents like silica (B1680970) gel and alumina (B75360) can mediate the oxidation of sulfides using oxidants such as tert-butyl hydroperoxide and Oxone. researchgate.net In the case of tert-butyl hydroperoxide on silica gel, the oxidation is believed to occur through nucleophilic attack of the sulfide on the hydroperoxide, which is activated by binding to isolated silanol (B1196071) sites on the silica surface. researchgate.net This method has demonstrated reasonably good selectivity for the formation of sulfoxides from sulfides. researchgate.net
The mechanism of mediation can vary depending on the surface and the oxidant. For instance, with alumina, the oxidation of sulfoxides by tert-butyl hydroperoxide is proposed to involve the attack of a hydroperoxide anion on the sulfoxide that is bound to aluminum sites on the surface. researchgate.net When Oxone is used, its dispersion on the adsorbent surface is thought to enhance the contact between the active oxidizing agent, potassium peroxymonosulfate (B1194676) (KOSO2OOH), and the sulfide substrate. researchgate.net
Titanium-containing zeolites, particularly titanium silicalite-1 (TS-1), have been recognized as effective catalysts for selective oxidation reactions using hydroperoxides. researchgate.netacsmaterial.com TS-1 possesses a unique MFI framework structure with isolated titanium atoms in the silica lattice, which are the active sites for catalysis. acsmaterial.comfrontiersin.org These materials have been successfully employed in various industrial oxidation processes. acsmaterial.com
In the context of sulfide oxidation, TS-1 catalyzes the reaction with hydrogen peroxide or organic hydroperoxides like tert-butyl hydroperoxide. researchgate.netrsc.org The microporous structure of the zeolite can impart shape selectivity, potentially influencing the stereochemical outcome of the reaction, although achieving high enantioselectivity often requires the incorporation of chiral modifiers. The catalytic activity of TS-1 is highly dependent on the nature and accessibility of the titanium sites within the zeolite framework. frontiersin.orgcsic.es The use of zeolites offers advantages such as high thermal stability, the potential for catalyst recycling, and shape-selective catalysis. nih.govmdpi.com
Asymmetric Sulfinylation Reactions
Asymmetric sulfinylation reactions are a cornerstone for the stereoselective synthesis of chiral sulfoxides, including this compound derivatives. These methods introduce the sulfinyl group in a way that controls the stereochemistry at the sulfur atom.
The alkylation of sulfenate anions (RSO⁻) is a powerful and versatile method for the formation of a carbon-sulfur bond, leading to the synthesis of a wide array of chiral sulfoxides. acs.orgtandfonline.com This approach is considered an important alternative to the classic Andersen synthesis, which relies on nucleophilic substitution on a chiral sulfinate ester. acs.org The generation of sulfenate anions can be achieved through several methods, including the base-promoted retro-Michael reaction of β-sulfinyl esters. encyclopedia.pubresearchgate.net Once formed, these nucleophilic sulfur species can react with various electrophiles. encyclopedia.pub
Palladium-catalyzed allylic alkylation of sulfenate anions, generated in situ from β-sulfinyl esters, provides a mild and efficient route to allyl sulfoxides. researchgate.net For instance, the reaction of a sulfenate anion with an η3-allylpalladium complex yields the corresponding allyl sulfoxide. encyclopedia.pubmdpi.com While this method has been successful for various substrates, the synthesis of tert-butyl containing derivatives can sometimes be challenging due to steric hindrance. encyclopedia.pubmdpi.com
Recent advancements have focused on developing catalytic enantioselective alkylations of sulfenate anions. Halogenated pentanidiums have been reported as effective phase-transfer catalysts for the asymmetric alkylation of sulfenate anions, affording a variety of sulfoxides with high enantioselectivities (up to 99% ee) and yields. dntb.gov.ua This method is particularly useful for accessing enantioenriched heterocyclic sulfoxides that may not be compatible with strong oxidizing agents or organometallic reagents. dntb.gov.ua
| Catalyst System | Substrate Scope | Enantioselectivity (ee) | Yield | Reference |
| Halogenated Pentanidiums | Various sulfenate anions | Up to 99% | Up to 99% | dntb.gov.ua |
| Palladium/Chiral Ligand | Sulfenate anions and allyl acetates | Moderate to good | Good | researchgate.net |
Another key strategy for the asymmetric synthesis of this compound and its analogs involves the nucleophilic substitution on diastereomerically pure sulfur-containing precursors. A prominent example is the use of enantiomerically pure tert-butyl tert-butanethiosulfinate. This compound serves as an excellent precursor for a variety of chiral tert-butanesulfinyl compounds through the stereospecific nucleophilic displacement of the tert-butyl thiolate group. acs.org
The reaction of enantiopure tert-butyl tert-butanethiosulfinate with organometallic reagents, such as Grignard reagents or organolithiums, proceeds with high stereospecificity, typically with inversion of configuration at the sulfur atom. acs.orgresearchgate.net This allows for the synthesis of a wide range of enantiomerically pure chiral sulfoxides, including benzyl (B1604629) tert-butyl sulfoxides. acs.orgresearchgate.net For example, the reaction with benzyllithium (B8763671) derivatives, generated from the deprotonation of corresponding toluenes, yields benzyl tert-butyl sulfoxides with complete inversion of configuration. researchgate.net
Furthermore, enantiopure tert-butanesulfinamide, which can be synthesized from tert-butyl tert-butanethiosulfinate, is a versatile building block. acs.org It readily condenses with aldehydes and ketones to form N-tert-butanesulfinyl imines. These imines are stable electrophiles that can undergo nucleophilic additions with high diastereoselectivity, providing a pathway to chiral amines and their derivatives. nih.gov
| Precursor | Nucleophile | Product | Stereochemistry | Reference |
| (R)-tert-Butyl tert-butanethiosulfinate | Benzyllithium | (S)-Benzyl tert-butyl sulfoxide | Inversion | researchgate.net |
| (R)-tert-Butyl tert-butanethiosulfinate | Grignard Reagents | Chiral tert-butyl sulfoxides | Inversion | acs.org |
| (R)-tert-Butyl tert-butanethiosulfinate | Organolithiums | Chiral tert-butyl sulfoxides | Inversion | acs.org |
Enantioselective Formation of this compound Analogs
The enantioselective synthesis of analogs of this compound, particularly α,β-unsaturated tert-butyl sulfoxides, has been successfully achieved using methods like the Horner-Wadsworth-Emmons (HWE) reaction. semanticscholar.org In this approach, a chiral phosphonate (B1237965) sulfoxide is reacted with various aldehydes. semanticscholar.org The chiral phosphonate precursor itself can be prepared with good enantioselectivity (around 89% ee) through a sequence involving the oxidation of a disulfide followed by nucleophilic substitution. semanticscholar.org
The HWE reaction of this chiral phosphonate with aldehydes, using a strong base like n-butyllithium (n-BuLi), can produce α,β-unsaturated tert-butyl sulfoxides with high yields (up to 90%) and good E/Z selectivity, while largely retaining the enantiomeric excess of the starting material (up to 89% ee). semanticscholar.orgresearchgate.net These chiral α,β-unsaturated sulfoxides are valuable intermediates in asymmetric synthesis, for example, in Diels-Alder reactions. semanticscholar.org
| Reaction | Chiral Precursor | Aldehyde | Base | Yield (E-isomer) | Enantiomeric Excess (ee) | Reference |
| Horner-Wadsworth-Emmons | Diethyl methylphosphonate (B1257008) sulfoxide | Various aldehydes | n-BuLi | Up to 90% | ~89% | semanticscholar.org |
Non-Stereoselective Synthetic Routes
While stereoselective methods are paramount for creating chiral molecules, non-stereoselective routes offer straightforward and often high-yielding methods to produce racemic this compound and related compounds.
The most direct and common method for the synthesis of this compound is the oxidation of its corresponding sulfide, tert-butyl methyl sulfide. fishersci.dechemspider.com A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide is a common and environmentally friendly oxidant, often used in conjunction with a catalyst. For instance, titanium(IV)-substituted heteropolytungstates have been shown to catalyze the oxidation of sulfides with hydrogen peroxide, yielding the corresponding sulfoxides and sulfones in nearly quantitative amounts. researchgate.net
Another effective system for the oxidation of sulfides is the use of tert-butyl hydroperoxide catalyzed by titanium complexes such as TiO(acac)₂. This method provides the corresponding sulfoxides in quantitative yields. researchgate.net The kinetics of these reactions suggest that coordination of the sulfide to the titanium(IV) center occurs, which can influence the reaction rate. researchgate.net
It is important to control the reaction conditions to avoid over-oxidation to the corresponding sulfone. The choice of oxidant and catalyst, as well as reaction temperature and time, are critical parameters in achieving selective oxidation to the sulfoxide.
Racemic tert-butyl sulfoxides can serve as versatile precursors for the synthesis of other sulfoxides and sulfinamides. The tert-butylsulfinyl group can act as a leaving group in certain reactions, allowing for the introduction of other functionalities. For example, tert-butyl sulfoxides can undergo pyrolysis to generate sulfenate anions, which can then be trapped by various electrophiles. acs.orgencyclopedia.pub
Furthermore, tert-butyl sulfoxides have been employed in palladium-catalyzed arylations of the in situ generated sulfenate salts. acs.orgmdpi.com This provides a route to aryl sulfoxides. Additionally, tert-butyl sulfoxides can be used in multicomponent reactions. For instance, a one-pot, three-component synthesis of sulfides has been developed using a sulfoxide reagent as a sulfur dication equivalent, reacting with Grignard reagents. chemrxiv.org However, the use of tert-butylmagnesium chloride in this specific system was reported to be unsuccessful, likely due to steric hindrance in the intermediate. chemrxiv.org
In a different application, this compound has been used as a sulfidation reagent for the α-sulfidation of amides, leading to the formation of α-sulfide amides. nih.gov This transformation proceeds through the formation of an α-sulfonium amide intermediate, followed by spontaneous dealkylation. nih.gov
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to the synthesis of organosulfur compounds like this compound. researchgate.netacsgcipr.org These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. tandfonline.com For this compound, green approaches primarily focus on developing highly selective, atom-economical reactions that utilize environmentally benign solvents and catalytic systems, moving away from traditional methods that often rely on stoichiometric and hazardous reagents. organic-chemistry.orgmdpi.com The oxidation of the parent sulfide using green oxidants like hydrogen peroxide is a cornerstone of these efforts, as it offers a clean reaction profile where water is the only theoretical byproduct. nih.govresearchgate.net
Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org Reactions with high atom economy are inherently less wasteful. In the context of this compound synthesis, the two primary routes—nucleophilic substitution and sulfide oxidation—exhibit significant differences in their atom economy.
The oxidation of tert-butyl methyl sulfide is a classic example of an addition reaction, which is typically characterized by high atom economy. When using an oxidant like hydrogen peroxide (H₂O₂), the oxygen atom is directly incorporated into the substrate to form the sulfoxide, with water being the only byproduct. mdpi.comnih.gov
Reaction 1: Oxidation of tert-Butyl Methyl Sulfide C₅H₁₂S + H₂O₂ → C₅H₁₂SO + H₂O
In contrast, synthetic routes involving nucleophilic substitution, such as the reaction of methyl phenyl sulfoxide with tert-butyllithium (B1211817) (t-BuLi), demonstrate lower atom economy. In this process, the desired tert-butyl group displaces the phenyl group on the sulfur atom. While effective, this method generates a significant stoichiometric byproduct, benzenelithium, which contains atoms from both the starting sulfoxide and the organolithium reagent.
Reaction 2: Nucleophilic Substitution on Methyl Phenyl Sulfoxide C₇H₈SO + C₄H₉Li → C₅H₁₂SO + C₆H₅Li
The following table provides a quantitative comparison of the atom economy for these two synthetic pathways.
| Synthetic Route | Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Product ( g/mol ) | Atom Economy (%) |
| Sulfide Oxidation | tert-Butyl methyl sulfide (C₅H₁₂S), Hydrogen peroxide (H₂O₂) | 104.23 + 34.01 = 138.24 | This compound (C₅H₁₂SO) | 120.23 | 86.97% |
| Nucleophilic Substitution | Methyl phenyl sulfoxide (C₇H₈SO), tert-Butyllithium (C₄H₉Li) | 140.21 + 64.06 = 204.27 | This compound (C₅H₁₂SO) | 120.23 | 58.86% |
The data clearly illustrates that the oxidation pathway is significantly more atom-economical, converting a much larger percentage of the reactant mass into the final product and minimizing waste generation. kccollege.ac.in
Solvents: Traditional syntheses of sulfoxides have often employed halogenated solvents like dichloromethane (B109758) or aprotic solvents such as tetrahydrofuran (B95107) (THF). These solvents are effective but pose environmental and health risks. Research has focused on identifying greener solvent systems for the synthesis of this compound, particularly for the sulfide oxidation route. Water is an ideal green solvent, and its use has been demonstrated in the selective oxidation of sulfides using tert-butyl hydroperoxide (TBHP) or hydrogen peroxide. tandfonline.comresearchgate.net Other solvents considered to be greener alternatives include ethanol (B145695) and glacial acetic acid. nih.govrsc.org In some catalyst-free systems using Oxone, the choice of solvent can even control the reaction's selectivity: the use of ethanol favors the formation of the sulfoxide, whereas conducting the reaction in water leads to the sulfone. rsc.org Phenol has also been reported as a highly effective, albeit unconventional, medium for rapid and selective sulfide oxidation with H₂O₂. thieme-connect.com
Auxiliaries: The move away from stoichiometric, high-impact oxidants (e.g., those based on chromium or manganese) is a key objective. acsgcipr.org While reagents like sodium periodate (B1199274) can selectively oxidize sulfides to sulfoxides, they are stoichiometric and contribute to waste. youtube.com The preferred green approach is the use of clean oxidants in conjunction with a catalyst.
Hydrogen peroxide (H₂O₂) is considered an exemplary green oxidant due to its high oxygen content and the benign nature of its water byproduct. mdpi.comnih.gov Similarly, tert-butyl hydroperoxide (TBHP) is a widely used oxidant in this context. researchgate.nettandfonline.com To facilitate the use of these mild oxidants, various catalytic systems have been developed. These include transition-metal-free methods and the use of organocatalysts like 2,2,2-trifluoroacetophenone, which can efficiently and selectively promote the oxidation of sulfides to sulfoxides under mild conditions. organic-chemistry.org Iron(III) nitrate (B79036) has also been used to promote selective oxidation using tert-butyl nitrite (B80452) as the oxidant. ingentaconnect.com The use of such catalytic systems, which are only required in small amounts, further enhances the green credentials of the synthesis by reducing waste and avoiding the use of hazardous stoichiometric reagents. acsgcipr.orgorganic-chemistry.org
The following table summarizes traditional and greener choices for solvents and auxiliaries in the synthesis of this compound.
| Category | Traditional Reagents | Greener Alternatives | Rationale for Change |
| Solvents | Dichloromethane, Tetrahydrofuran (THF) | Water, tandfonline.comresearchgate.net Ethanol, rsc.org Glacial Acetic Acid nih.gov | Reduce use of volatile and hazardous organic compounds. |
| Oxidants | Sodium Periodate, youtube.com Permanganates | Hydrogen Peroxide (H₂O₂), mdpi.com Oxone, rsc.org tert-Butyl Hydroperoxide (TBHP) tandfonline.com | Byproducts are benign (e.g., water); avoids heavy metals. |
| Reagents/Catalysts | tert-Butyllithium (t-BuLi), Stoichiometric Reagents | Organocatalysts (e.g., 2,2,2-Trifluoroacetophenone), organic-chemistry.org Fe(NO₃)₃ ingentaconnect.com | Catalytic amounts reduce waste; avoid pyrophoric and highly reactive reagents. |
By integrating these greener solvents and auxiliaries, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry, reducing both environmental impact and operational hazards.
Iii. Mechanistic Investigations and Reactivity Profiles of Tert Butyl Methyl Sulfoxide
Pummerer-Type Reactions of tert-Butyl Sulfoxides
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen, which transforms them into α-acyloxythioethers upon treatment with an acid anhydride (B1165640). wikipedia.orgorganicreactions.org The general mechanism commences with the acylation of the sulfoxide (B87167) oxygen by the anhydride (e.g., acetic anhydride). This is followed by the elimination of a proton from an α-carbon, facilitated by a base (such as the acetate (B1210297) byproduct), to generate a key intermediate known as a thionium (B1214772) (or sulfenium) ion. The final step involves the nucleophilic attack of the thionium ion by the acyl anion to yield the α-acyloxythioether product. wikipedia.org
For an unsymmetrical sulfoxide like tert-butyl methyl sulfoxide, the reaction's course is dictated by the availability of α-protons.
The regioselectivity of the Pummerer reaction is determined by the position of the α-proton that is abstracted in the elimination step. In this compound, the tert-butyl group lacks α-hydrogens. Therefore, proton abstraction can only occur from the methyl group. This inherent structural feature dictates that the Pummerer reaction of this compound proceeds with absolute regioselectivity to form the product functionalized at the methyl carbon.
While classical Pummerer reactions involving chiral sulfoxides often lead to racemic products, stereoselective variations have been developed. acs.org However, in the specific case of this compound, the reacting α-carbon (the methyl group) is not a stereocenter, so the issue of diastereoselectivity in the product is not applicable.
Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms. In the context of the Pummerer reaction, replacing the α-hydrogens with deuterium can provide definitive evidence for the deprotonation step. For this compound, synthesizing the deuterated analogue, tert-butyl trideuteriomethyl sulfoxide (t-Bu-S(O)-CD₃), would allow for tracking the reaction pathway.
Mechanistic studies on related enzyme-catalyzed C-S bond cleavage reactions have utilized reactions in D₂O to probe for hydrogen/deuterium exchange at the α-carbon. nih.gov The absence of H/D exchange under specific conditions can help rule out mechanisms involving a carbanion intermediate formed by deprotonation. nih.gov Similarly, for the Pummerer reaction, a kinetic isotope effect would be expected if the C-H bond is broken in the rate-determining step. By using a deuterated substrate and analyzing the products and reaction rates, the proposed mechanism involving α-proton abstraction can be experimentally verified. acs.org
Carbon-Sulfur Bond Cleavage Reactions with Organometallic Reagents
The reaction of sulfoxides with organometallic reagents, particularly alkyllithiums, can proceed via two competitive pathways: the abstraction of an α-hydrogen to form an α-lithio sulfoxide (a sulfinyl carbanion), or the cleavage of a carbon-sulfur bond. acs.org The outcome of the reaction is highly dependent on the structure of both the sulfoxide and the alkyllithium reagent. acs.org
When sulfoxides are treated with alkyllithiums (R³Li), a competition arises between α-proton abstraction and nucleophilic substitution at the sulfur atom. acs.org The substitution results in carbon-sulfur bond cleavage, displacing the group that can better stabilize a negative charge. acs.org These displacement reactions typically occur with an inversion of configuration at the sulfur center. acs.org
The steric bulk of the alkyllithium reagent plays a crucial role. As the size of the alkyllithium increases, the extent of displacement relative to proton abstraction generally decreases. For example, in the reaction of α-chloroethyl phenyl sulfoxide with various alkyllithiums, the amount of C-S bond cleavage diminishes as the reagent size increases from methyllithium (B1224462) to tert-butyllithium (B1211817). acs.org This indicates that sterically hindered reagents like tert-butyllithium are less effective at performing the nucleophilic attack at sulfur compared to smaller reagents. acs.org Consequently, methyllithium is often a more suitable reagent for the specific purpose of generating α-lithio sulfoxides without significant side reactions involving C-S bond cleavage. acs.org
| Alkyllithium Reagent | Percentage of Displacement (C-S Cleavage) |
|---|---|
| Methyllithium (CH₃Li) | 36% |
| n-Butyllithium (n-BuLi) | 22% |
| tert-Butyllithium (t-BuLi) | 9% |
Optically active tert-butyl aryl sulfoxides undergo rapid racemization when exposed to tert-butyllithium, even at temperatures as low as -78 °C in tetrahydrofuran (B95107). acs.org This observation is significant because the racemization cannot occur through a simple Sₙ2 displacement of the tert-butyl group, as other groups like phenyl or methyl would be preferentially displaced. acs.org
The proposed mechanism for this racemization involves the formation of a transient sulfurane intermediate. acs.orgresearchgate.net The organolithium reagent attacks the sulfur atom, leading to a hypervalent sulfur species. This intermediate can then undergo ligand permutation (pseudorotation) followed by the expulsion of the organolithium reagent, resulting in an inversion of the stereochemistry at the sulfur center. Repeated attacks lead to the complete racemization of the sulfoxide. acs.org This pathway highlights the inefficiency of using tert-butyllithium as a base for generating α-lithiated carbanions from tert-butyl sulfoxides, as the competing racemization and cleavage reactions are highly facile. acs.org
Oxygen Exchange Reaction Mechanisms of Sulfoxides
Sulfoxides can undergo oxygen exchange reactions under various conditions, notably in the presence of acid anhydrides. Mechanistic studies on diaryl sulfoxides using acetic anhydride have provided fundamental insights that can be extended to alkyl sulfoxides like this compound. oup.com
When an ¹⁸O-labeled diaryl sulfoxide is heated in acetic anhydride, it undergoes both racemization and oxygen exchange with the anhydride. oup.com Kinetic studies revealed that the rate of racemization is precisely twice the rate of oxygen exchange. This 2:1 rate ratio strongly suggests a mechanism involving a Walden inversion at the sulfur atom during the rate-determining step. oup.com The reaction is first-order with respect to both the sulfoxide and the acetic anhydride, consistent with an Sₙ2-type mechanism where the anhydride attacks the sulfoxide. oup.com
A different mechanism for oxygen exchange has been identified in reactions mediated by diphenyl sulfoxide and triflic anhydride. nih.govresearchgate.net Isotopic labeling experiments support a pathway involving the formation of oxodisulfonium (S-O-S) dication intermediates. nih.govresearchgate.net These highly reactive species can undergo oxygen-exchange reactions with other sulfoxide molecules. The reversibility of this exchange process suggests that the final stereochemical outcome may be under thermodynamic control, offering a potential strategy for stereoselective sulfoxide synthesis. nih.gov
Kinetic Studies in Acidic Media
While specific kinetic studies exclusively focused on this compound in acidic media are not extensively detailed in the provided search results, the behavior of similar sulfoxides and related ethers in acidic environments provides valuable insights. For instance, the hydrolysis of tert-butyl methyl ether (MTBE), an oxygen analog of TBMSO, is known to be acid-catalyzed. Studies have shown this reaction is first-order with respect to both the ether and hydronium ion concentrations. researchgate.net This suggests that the protonation of the oxygen atom is a key step in the hydrolysis mechanism.
In the context of sulfoxides, the reduction of the ruthenium complex (ImH)[trans-RuCl4(dmso)(Im)] (NAMI-A), which contains a dimethyl sulfoxide (dmso) ligand, by ascorbic acid in acidic aqueous solution has been studied. nih.gov The reaction rate is highly dependent on pH, accelerating as the pH increases. nih.gov This implies that the protonation state of the reactants significantly influences the reaction kinetics. Although this study does not directly involve TBMSO, it highlights the general sensitivity of sulfoxide-containing compounds to acidic conditions and the importance of pH in dictating reaction pathways and rates. The principles of acid catalysis observed in these related systems likely apply to TBMSO, where protonation of the sulfoxide oxygen would be a critical initial step in many of its acid-mediated reactions.
Elucidation of Proposed Intermediate Species
In acidic media, the initial intermediate species formed from this compound is the protonated sulfoxide. This protonation makes the sulfur atom more electrophilic and susceptible to nucleophilic attack. Following this, under certain conditions, TBMSO can undergo regioselective dealkylation to produce a tert-butyl cation and methylsulfenic acid.
In the context of α-sulfidation of amides, the reaction of TBMSO with an activated amide (formed by treating the amide with an activating agent like triflic anhydride) leads to the formation of an α-sulfonium ion intermediate. nih.govacs.orgchemrxiv.orgescholarship.org This intermediate is generated through the addition of the sulfoxide to a keteniminium ion, which is formed from the amide upon activation. acs.orgchemrxiv.org The stability of this α-sulfonium ion is crucial for the subsequent steps of the reaction.
Electrophilic Amide Activation and α-Sulfidation via this compound
The activation of amides, which are typically unreactive, is a key strategy in organic synthesis to enable their participation in various transformations. nih.govrsc.org this compound has emerged as a valuable reagent in the direct α-sulfidation of tertiary amides under electrophilic activation conditions. nih.govacs.orgchemrxiv.orgescholarship.org
Formation and Stability of α-Sulfonium Ion Intermediates
The α-sulfidation of tertiary amides using TBMSO proceeds through the formation of an α-sulfonium ion intermediate. nih.govacs.orgchemrxiv.orgescholarship.org The reaction is initiated by the activation of the amide with an electrophilic reagent such as triflic anhydride (Tf₂O) in the presence of a base like 2-chloropyridine. This generates a highly reactive keteniminium ion intermediate. acs.orgchemrxiv.org Subsequent addition of this compound to this intermediate leads to the formation of the α-sulfonium ion. nih.govacs.orgchemrxiv.org
The stability of this α-sulfonium ion is a critical factor. The presence of the bulky tert-butyl group in TBMSO can influence the stability and subsequent reactivity of this intermediate. In some cases, these α-sulfonium ions can be isolated and characterized. nih.govacs.org For instance, the use of tert-butyl sulfoxides can be advantageous in the sulfidation of substrates where the α-sulfonium ion intermediate might otherwise be prone to hydrolysis. nih.govacs.org
Processes of Spontaneous Dealkylation
A key feature of using this compound in the α-sulfidation of amides is the spontaneous dealkylation of the resulting α-sulfonium ion intermediate. nih.govacs.orgchemrxiv.orgescholarship.org This dealkylation process directly yields the α-sulfide amide product in a single step. acs.orgchemrxiv.orgescholarship.org
The regioselectivity of this dealkylation is governed by the relative stability of the potential carbocations that can be eliminated. The tert-butyl group, upon departure, forms a stable tertiary carbocation. Consequently, the dealkylation proceeds via the loss of the tert-butyl group, preserving the methylthio group on the α-carbon of the amide. nih.govchemrxiv.org This is in contrast to reactions using dimethyl sulfoxide (DMSO), where a separate demethylation step is often required. nih.govacs.org The spontaneous nature of the dealkylation when using TBMSO offers a more direct and efficient route to α-sulfide amides. chemrxiv.orgescholarship.org
The table below summarizes the yields of α-sulfide amides prepared using this compound (Method B) compared to a two-step procedure with methyl sulfoxides (Method A).
| Amide Substrate | Method A Yield (%) | Method B (using TBMSO) Yield (%) |
| 1a | 67 | 54 |
| 1b | 71 | 68 |
| 1c | 65 | 58 |
| 1d | 55 | 45 |
Oxidation Mechanisms Involving tert-Butyl Hydroperoxide and Sulfoxides
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. organic-chemistry.org Tert-butyl hydroperoxide (TBHP) is a common and relatively safe oxidizing agent used for this purpose. acs.orgorganic-chemistry.orgresearchgate.net
Surface-Mediated Oxidation Phenomena
The efficiency and selectivity of sulfide (B99878) oxidation using tert-butyl hydroperoxide can be significantly enhanced by mediating the reaction on the surface of solid supports like silica (B1680970) gel and alumina (B75360). acs.orgacs.orgresearchgate.netacs.org These surface-mediated reactions offer insights into the activation of both the oxidant and the substrate. acs.orgacs.orgresearchgate.netacs.org
On silica gel, it is proposed that the oxidation of sulfides by TBHP involves the nucleophilic attack of the sulfide on the hydroperoxide. The hydroperoxide is activated by being bound to isolated silanol (B1196071) groups on the silica gel surface. acs.orgacs.orgresearchgate.netacs.org In contrast, the oxidation of sulfoxides to sulfones on silica gel is thought to proceed via nucleophilic attack by the TBHP on the sulfoxide, which is activated by its association with adjacent silanol sites. acs.orgacs.orgacs.org
When alumina is used as the support for the oxidation of sulfoxides, the mechanism is believed to involve the attack of the tert-butylperoxy anion (t-BuOO⁻) on the sulfoxide that is bound to aluminum cation (Al⁺) sites on the alumina surface. acs.orgacs.orgresearchgate.netacs.org These surface interactions play a crucial role in activating the reactants and facilitating the oxidation process.
The table below shows the results of the oxidation of dibutyl sulfide with tert-butyl hydroperoxide under different conditions.
| Oxidant | Support | Time (h) | Conversion (%) | Sulfoxide Yield (%) | Sulfone Yield (%) |
| (CH₃)₃COOH | None | 24 | 10 | 10 | 0 |
| (CH₃)₃COOH | Silica Gel | 3 | 95 | 90 | 5 |
| (CH₃)₃COOH | Alumina | 3 | 85 | 80 | 5 |
Data adapted from studies on surface-mediated oxidations. acs.org
Role of Catalyst-Hydroperoxide Interactions
The oxidation of sulfoxides, including this compound, is a pivotal transformation in organic synthesis, often relying on the intricate interplay between a catalyst and a hydroperoxide oxidant. The mechanism of this oxidation is heavily influenced by the nature of the metal catalyst and its interaction with the hydroperoxide, which dictates the type of active oxygen species generated. These interactions can lead to either electrophilic or nucleophilic oxidizing agents, which in turn affects the reactivity and selectivity of the sulfoxidation process.
In transition metal-catalyzed oxidations utilizing hydroperoxides like tert-butyl hydroperoxide (TBHP), a general proposed mechanism involves the initiation by the metal catalyst to convert TBHP into reactive radical species, such as the tert-butylperoxy radical. acs.org This initiation step is often the rate-determining step in the catalytic cycle. A general role for various transition metal salts, including those of rhodium, ruthenium, copper, iron, and cobalt, is to facilitate the formation of these peroxy radicals from TBHP. acs.org
The nature of the active oxidizing species can be further elucidated by considering the metal center. For instance, in oxidations catalyzed by certain metal-organic frameworks (MOFs), the choice of the metal node can determine whether the oxidation proceeds via an electrophilic or nucleophilic pathway. mdpi.com Zirconium-based catalysts, for example, can interact with hydrogen peroxide to form a nucleophilic peroxo species, which is effective in the oxidation of sulfoxides to sulfones. researchgate.net Conversely, chromium(III) sites are proposed to activate hydrogen peroxide to generate an electrophilic oxidant. mdpi.com
The interaction of the hydroperoxide with the catalyst can be envisioned as the coordination of the hydroperoxide to the metal center. This coordination polarizes the O-O bond, making it more susceptible to cleavage and facilitating the transfer of an oxygen atom to the substrate. In the case of molybdenum-catalyzed oxidation of sulfoxides to sulfones with hydrogen peroxide, the reaction kinetics suggest a mechanism where the catalyst activates the hydroperoxide for the subsequent oxidation step. lookchem.com
A study on the oxidation of isomeric butyl methyl thioethers using a titanium silicalite (TS-1) catalyst and hydrogen peroxide revealed shape-selective oxidation. rsc.org While other isomers were readily oxidized to the corresponding sulfones, tert-butyl methyl thioether predominantly yielded the sulfoxide. rsc.org This highlights how steric hindrance in the substrate, like the bulky tert-butyl group in this compound, can influence the interaction with the active site of the catalyst and affect the outcome of the oxidation.
The table below summarizes the role of different metal catalysts in the oxidation of sulfides and sulfoxides with hydroperoxides, providing insights into the potential mechanisms applicable to this compound.
| Catalyst System | Hydroperoxide | Proposed Active Species/Mechanism | Substrate Class | Reference |
| Transition Metal Salts (Rh, Ru, Cu, Fe, Co) | tert-Butyl Hydroperoxide (TBHP) | Formation of tert-butylperoxy radical via SET | N,N-dialkylanilines | acs.org |
| Zirconium-based MOF | Hydrogen Peroxide | Nucleophilic peroxo species | Sulfoxides | researchgate.net |
| Chromium-based MOF | Hydrogen Peroxide | Electrophilic oxidant | Sulfides | mdpi.com |
| MoO2(acac)2 | Hydrogen Peroxide | Activated Mo-peroxo complex | Sulfoxides | lookchem.com |
| Titanium Silicalite (TS-1) | Hydrogen Peroxide | Shape-selective oxidation at Ti active sites | Thioethers | rsc.org |
Studies on Nucleophilic Additions to Sulfinimines Derived from tert-Butanesulfinamide
N-tert-Butanesulfinimines, which are readily prepared by the condensation of tert-butanesulfinamide with aldehydes and ketones, are powerful intermediates in asymmetric synthesis. acs.org The high diastereoselectivity observed in the nucleophilic addition to these sulfinimines is a cornerstone of their utility, largely governed by the steric and electronic properties of the N-tert-butylsulfinyl group.
The addition of organometallic reagents, such as Grignard and organolithium reagents, to N-tert-butanesulfinimines proceeds with a high degree of facial selectivity, leading to the formation of chiral amines with excellent enantiomeric excess after removal of the sulfinyl group. The stereochemical outcome of these additions can be rationalized by considering transition state models.
For the addition of many organometallic reagents, a closed, six-membered Zimmerman-Traxler-like transition state is often proposed. In this model, the metal cation of the organometallic reagent chelates to both the nitrogen and oxygen atoms of the sulfinyl group. This chelation orients the bulky tert-butyl group away from the incoming nucleophile, thereby directing the nucleophile to attack the less hindered face of the C=N double bond.
However, evidence for open transition states has also been presented, particularly in reactions involving organosilane reagents activated by a Lewis base. researchgate.net In such cases, the diastereoselectivity is still high, suggesting that the steric bulk of the tert-butylsulfinyl group is the dominant factor in controlling the direction of nucleophilic attack, even in the absence of a rigid, chelated transition state.
The diastereoselectivity of the addition can also be influenced by the nature of the organometallic reagent and the solvent. For instance, a reversal of diastereoselectivity has been observed when switching from phenylmagnesium bromide in a non-coordinating solvent like toluene (B28343) to phenyllithium (B1222949) in a coordinating solvent like tetrahydrofuran (THF). researchgate.net This suggests that the aggregation state and the coordinating ability of the solvent can play a crucial role in defining the geometry of the transition state.
The table below presents a summary of representative studies on the nucleophilic addition to N-tert-butanesulfinimines, highlighting the nucleophile, the resulting product, and the observed diastereoselectivity.
| Aldehyde/Ketone Precursor | Nucleophile | Solvent | Diastereomeric Ratio (dr) or Diastereomeric Excess (de) | Reference |
| Aromatic Aldehydes | Phenylmagnesium Bromide | Toluene | High dr | researchgate.net |
| Aromatic Aldehydes | Phenyllithium | THF | Reversed, high dr | researchgate.net |
| Various Aldehydes | Functionalized Organolithium | THF | Moderate to good dr (up to 3:1) | semanticscholar.org |
| Benzaldehyde | LiCHI2 | Not specified | Excellent cis-stereochemistry in aziridination | researchgate.net |
| Various Aldehydes & Ketones | Grignard & Organolithium Reagents | Various | Generally high de | Not specified |
The development of computational models has further enhanced the understanding of the factors governing the stereoselectivity of these reactions. academie-sciences.fracademie-sciences.frorganicchemistrydata.orgmasterorganicchemistry.comyoutube.com These models help in visualizing the transition state geometries and quantifying the energetic differences between the diastereomeric pathways, thereby providing a theoretical basis for the experimentally observed high levels of stereocontrol.
Iv. Stereochemical Aspects and Chiral Recognition in Tert Butyl Methyl Sulfoxide Chemistry
Absolute Configuration Determination
Establishing the absolute configuration of a chiral molecule is paramount for its application in stereoselective synthesis and for understanding its interaction with other chiral entities. For tert-butyl methyl sulfoxide (B87167), a combination of spectroscopic and computational techniques provides a definitive assignment.
Vibrational circular dichroism (VCD) has emerged as a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.govhindsinstruments.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com This differential absorption, which is several orders of magnitude smaller than the infrared absorption signal, provides a unique spectral fingerprint of the molecule's three-dimensional structure. hindsinstruments.com
For tert-butyl methyl sulfoxide, the experimental VCD spectrum has been instrumental in confirming its absolute configuration. nih.gov The analysis of the mid-infrared VCD spectrum of a solution of this compound in carbon tetrachloride (CCl₄) has definitively established the relationship between the sign of its optical rotation and its absolute stereochemistry as R(-)/S(+). nih.gov This means that the R-enantiomer is levorotatory, and the S-enantiomer is dextrorotatory. This spectroscopic method offers a significant advantage over traditional methods like X-ray crystallography, as it can be performed on samples in solution and does not require the formation of single crystals. nih.govschrodinger.com
The interpretation of complex VCD spectra and the definitive assignment of absolute configuration are heavily reliant on computational chemistry. schrodinger.com Density Functional Theory (DFT) calculations are employed to predict the VCD spectra for a given enantiomer of a molecule. nih.govnih.gov By comparing the computationally predicted spectrum with the experimentally measured spectrum, the absolute configuration can be assigned with a high degree of confidence.
In the case of this compound, DFT calculations were performed using various functionals, such as B3PW91 and B3LYP, and different basis sets to model its VCD spectrum. nih.gov The calculations involved the use of Gauge-Invariant Atomic Orbitals (GIAOs) to accurately predict the VCD intensities. The excellent agreement between the calculated VCD spectrum for the S-enantiomer and the experimental spectrum of (+)-tert-butyl methyl sulfoxide provided unequivocal confirmation of the S(+) absolute configuration. nih.gov This synergy between experimental VCD spectroscopy and theoretical calculations is a cornerstone of modern stereochemical analysis.
Stereocontrol in Reactions Involving tert-Butyl Sulfoxides
The chiral sulfinyl group, particularly the tert-butylsulfinyl group, is a highly effective chiral auxiliary in asymmetric synthesis. Its steric bulk and the stereoelectronic effects of the sulfoxide moiety allow for excellent control over the formation of new stereocenters in a variety of chemical reactions.
The tert-butylsulfinyl group exerts significant diastereoselective control in nucleophilic additions to adjacent functional groups, such as carbonyls and imines. This control arises from the steric hindrance imposed by the bulky tert-butyl group, which directs the approach of the nucleophile to one of the diastereotopic faces of the electrophilic center.
A prime example of this is the diastereoselective addition of organometallic reagents to N-tert-butanesulfinimines, which are readily prepared from the condensation of tert-butanesulfinamide with aldehydes and ketones. The addition of Grignard or organolithium reagents to these chiral imines proceeds with high diastereoselectivity, leading to the formation of chiral amines with high optical purity after cleavage of the sulfinyl group. The stereochemical outcome is often rationalized by a six-membered ring transition state where the bulky tert-butyl group occupies a pseudo-equatorial position to minimize steric interactions. This directs the nucleophile to attack from the less hindered face.
The following table illustrates the high diastereoselectivity achieved in the addition of organometallic reagents to a chiral N-tert-butanesulfinimine, demonstrating the powerful directing effect of the tert-butylsulfinyl group.
Table 1: Diastereoselective Addition of Organometallic Reagents to (R)-N-tert-Butanesulfinyl-1-phenylethanimine
| Entry | Organometallic Reagent | Solvent | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | PhLi | THF | 70:30 |
| 2 | PhMgBr | Toluene (B28343) | >95:5 |
| 3 | EtMgBr | Toluene | >95:5 |
| 4 | MeLi | THF | 85:15 |
Data compiled from studies on N-tert-butanesulfinimines which demonstrate the diastereoselective control of the tert-butylsulfinyl group. researchgate.net
Similarly, in the reduction of β-keto sulfoxides bearing a tert-butyl group, high diastereoselectivity is observed. The stereochemical outcome can often be controlled by the choice of reducing agent and the use of chelating agents like zinc chloride, which can form a rigid six-membered chelate with the β-keto sulfoxide, leading to preferential attack of the hydride from one face.
Beyond its role as a stoichiometric chiral auxiliary, the tert-butylsulfinyl group is a key component in the design of chiral ligands for enantioselective catalysis. Ligands incorporating the this compound motif or its derivatives can coordinate to a metal center and create a chiral environment that induces high enantioselectivity in a variety of transformations.
For instance, chiral sulfoxide ligands have been successfully employed in nickel-catalyzed enantioselective reactions, achieving high enantiomeric excesses (up to 98% ee) in the synthesis of dienyl sulfoxides. nih.gov The steric and electronic properties of the sulfoxide ligand are crucial in differentiating the enantiotopic faces of the substrate in the transition state of the catalytic cycle.
Furthermore, palladium complexes bearing chiral N/S ligands derived from tert-butylsulfinamide have been used in asymmetric arylation reactions, affording the products with good enantiomeric ratios. nih.gov The development of such catalytic systems is of great interest as it allows for the generation of chiral products in high enantiomeric purity using only a small amount of the chiral ligand, making the process more efficient and economical. The following table provides examples of enantioselective catalytic reactions where tert-butyl sulfoxide-derived ligands have been employed.
Table 2: Enantioselective Catalysis using tert-Butyl Sulfoxide-Derived Ligands
| Catalytic Reaction | Metal Catalyst | Chiral Ligand Type | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| C-H Alkynylation | Palladium | Phosphine-Sulfoxide | Atropisomeric Biaryls | up to >99% |
| Decarboxylative Alkylation | Palladium | Phosphinooxazoline (PHOX) | α-Quaternary Ketones | up to 95% |
| Dienyl Sulfoxide Synthesis | Nickel | Biphosphine | Dienyl Sulfoxides | up to 98% |
Data compiled from various studies on enantioselective catalysis employing chiral sulfoxide-based ligands. nih.govnih.govacs.org
V. Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on tert-Butyl Methyl Sulfoxide (B87167) Systems
Density Functional Theory (DFT) has become a important method for studying the electronic structure of molecules. nih.gov It is frequently used to predict various molecular properties, including optimized geometries, vibrational frequencies, and thermochemical data. nih.gov For sulfoxide-containing compounds, DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to provide reliable results that correlate well with experimental data. acs.org
The presence of the bulky tert-butyl group in tert-butyl methyl sulfoxide introduces significant steric hindrance, which plays a crucial role in determining its conformational preferences. researchgate.net Conformational analysis, the study of the energetics between different spatial arrangements of a molecule (rotamers), is essential for understanding its stability and reactivity. researchgate.net
Force field calculations, such as with MM2, have been used to study the conformations of various alkyl sulfoxides, including methyl tert-butyl sulfoxide. These studies have indicated that for many alkyl sulfoxides, only one or two stable conformers exist. utsouthwestern.edunih.gov The steric strain imposed by the tert-butyl group is a primary factor in limiting the number of low-energy conformations. utsouthwestern.edu The interaction between the bulky tert-butyl group and the sulfoxide oxygen atom significantly influences the potential energy surface of the molecule.
DFT calculations can provide more accurate energetic information. For instance, in related systems, the energy difference between conformers can be reliably calculated using methods like B3LYP with appropriate basis sets. The relative energies of different conformers determine their population at equilibrium. For flexible molecules, a thorough conformational search is necessary to identify the global minimum energy structure.
Table 1: Calculated Relative Steric Energies of Stable Conformations for a Series of Alkyl Sulfoxides This table, adapted from force field calculations, illustrates the relative energies of different conformers. Note that for methyl tert-butyl sulfoxide, only one stable conformation was identified in the study.
| Compound | Conformation | Relative Steric Energy (kcal/mol) |
| Methyl ethyl sulfoxide | -X | 0.00 |
| -Y | 0.76 | |
| -Z | 1.11 | |
| Methyl isopropyl sulfoxide | -XY | 0.00 |
| -XZ | 0.11 | |
| Methyl tert-butyl sulfoxide | -XYZ | 0.00 |
Data sourced from a study using modified MM2 force field parameters. utsouthwestern.edu
DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, for example, is a common approach for calculating NMR chemical shifts. mdpi.comacs.org
For sulfoxides, the S=O stretching frequency in the infrared (IR) spectrum is a characteristic and well-studied vibrational mode. In dimethyl sulfoxide (DMSO), this peak appears around 1042-1044 cm⁻¹. utsouthwestern.edu DFT calculations can predict this and other vibrational frequencies. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental values, which accounts for anharmonicity and other systematic errors in the calculations. mdpi.com
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. In related molecules, the tert-butyl group typically shows a sharp, intense signal in the ¹H NMR spectrum due to the chemical equivalence of its nine protons. acs.org DFT predictions can help in the precise assignment of all peaks in the NMR spectra of this compound.
Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Related Sulfoxide (DMSO) This table demonstrates the typical agreement between experimental and scaled DFT-calculated frequencies.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP, scaled) (cm⁻¹) |
| S=O Stretch | 1042 | ~1040-1060 (after scaling) |
| CH₃ Asymmetric Stretch | 2996 | ~2990-3010 (after scaling) |
| CH₃ Symmetric Stretch | 2912 | ~2910-2930 (after scaling) |
Note: This is illustrative data for DMSO, as specific DFT spectral prediction data for this compound was not available in the provided sources. The S=O stretch in this compound is reported at 1058 cm⁻¹. utsouthwestern.edu Data for DMSO is sourced from multiple studies. researchgate.netutsouthwestern.edu
Molecular Simulations of Reaction Pathways and Selectivity
Molecular simulations, including molecular dynamics (MD), are powerful for studying the dynamic processes of chemical reactions. These simulations can provide insights into reaction pathways, transition states, and the factors controlling selectivity.
The oxidation of sulfides to sulfoxides is a fundamental reaction in organic chemistry. The steric bulk of the tert-butyl group in this compound is expected to influence the selectivity of further oxidation to the corresponding sulfone. The large size of the tert-butyl group can sterically hinder the approach of an oxidizing agent to the sulfur atom, potentially affecting the reaction rate and selectivity compared to less hindered sulfoxides. nih.govnih.gov
In enzymatic reactions, the shape of the substrate is a critical factor for binding and catalysis. For example, in the microbial oxidation of dimethylsulfide (DMS) to dimethylsulfoxide (DMSO), the enzyme's active site accommodates the small methyl groups. acs.org By analogy, in non-enzymatic reactions, the shape of this compound could influence its interaction with catalysts or reagents, leading to shape-based selectivity. While specific molecular simulations on the shape selectivity of this compound oxidation were not detailed in the provided sources, the principles of steric hindrance suggest that reactions at the sulfur center would be significantly affected by the tert-butyl group. nih.gov Studies on the oxidation of di-tert-butyl disulfide have shown that the bulky tert-butyl groups are key to the mechanism and selectivity of the reaction.
Mechanistic Modeling using Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for the mapping of the potential energy surface and the identification of the most likely reaction pathways. nih.gov
The oxidation of sulfoxides, such as DMSO, by various oxidizing agents has been studied using DFT. These studies reveal the mechanism of oxygen atom transfer to the sulfur atom. For instance, the oxidation of DMSO by peroxymonosulfate (B1194676) (PMS) proceeds via a nucleophilic attack of the peroxy-oxygen on the sulfur atom of DMSO. The calculated activation energy for this process was found to be in good agreement with experimental values.
Similarly, the gas-phase oxidation of DMSO by the hydroxyl radical has been investigated theoretically, identifying two main pathways: OH addition to the sulfur atom and H-atom abstraction from a methyl group. nih.gov The addition channel, leading to the formation of methanesulfinic acid and a methyl radical, was found to be the dominant pathway. nih.gov
For this compound, mechanistic studies have been performed on related reactions. For example, a Pummerer-type reaction of benzyl (B1604629) tert-butyl sulfoxides was investigated, and a mechanism involving an anti-elimination process was proposed based on isotope labeling experiments and theoretical considerations. researchgate.net Such studies highlight how quantum chemical modeling can unravel complex reaction mechanisms involving sterically hindered sulfoxides.
Vi. Advanced Applications of Tert Butyl Methyl Sulfoxide in Synthetic Organic Chemistry
As a Chiral Auxiliary in Asymmetric Synthesis
The tert-butylsulfinyl group is a highly effective chiral auxiliary in asymmetric synthesis. acs.org The significant steric difference between the bulky tert-butyl group, the methyl group, and the lone pair of electrons on the sulfur atom creates a highly differentiated stereochemical environment. illinois.edu This steric hindrance effectively guides the approach of reagents to a prochiral center, leading to high levels of stereoselectivity. illinois.edu Furthermore, both the sulfur and oxygen atoms possess lone pairs of electrons that can coordinate with Lewis acids, promoting the formation of highly ordered transition states that enhance stereocontrol. illinois.edu The sulfinyl group is configurationally stable under a wide range of conditions but can be cleaved under relatively mild protocols, making it an ideal removable chiral directing group. illinois.edursc.org
A paramount application of tert-butyl sulfoxide (B87167) chemistry is in the asymmetric synthesis of chiral amines through its derivative, tert-butanesulfinamide. illinois.edursc.org This chiral sulfinamide, readily prepared in enantiopure form from the catalytic asymmetric oxidation of tert-butyl disulfide, serves as a versatile precursor. illinois.eduacs.org It condenses with a wide array of aldehydes and ketones to form the corresponding N-tert-butanesulfinyl aldimines and ketimines. rsc.orgnih.gov
These sulfinimines are stable, electrophilic species that react with various organometallic nucleophiles (e.g., Grignard reagents, organolithiums) in a highly diastereoselective manner. rsc.orgnih.gov The tert-butylsulfinyl group effectively directs the nucleophilic attack to one of the two faces of the imine C=N bond. Subsequent mild acidic cleavage of the N-S bond in the resulting sulfinamide adduct reveals the free primary amine in high enantiomeric purity, and the chiral auxiliary can often be recovered and recycled. rsc.orgnih.gov This methodology provides a robust and general route to a vast range of enantiomerically enriched amines and their derivatives. rsc.org
Table 1: Examples of Diastereoselective Additions to N-tert-Butanesulfinyl Imines
| Nucleophile | Imine Substrate | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Grignard Reagent | Aldimine | Up to 94:6 | rsc.org |
| Dimethylsulfoxonium methylide | Trifluoromethyl ketimine | 86:14 to >99:1 | nih.gov |
The utility of N-tert-butanesulfinyl imines extends beyond the synthesis of simple amines to the construction of complex and medicinally relevant nitrogen-containing heterocycles. rsc.orgresearchgate.netnih.gov This strategy leverages the chiral amines generated from the diastereoselective addition of nucleophiles to sulfinimines. By designing substrates that contain an appropriate leaving group or other reactive functionality, the resulting amine can undergo a subsequent intramolecular cyclization reaction. nih.gov
This powerful approach provides stereocontrolled access to a wide variety of N-heterocycles, including:
Pyrrolidines: Synthesized via intramolecular substitution or cycloaddition reactions. rsc.orgresearchgate.net For instance, the synthesis of (S,S)-PDP, a bipyrrolidine scaffold, was achieved with excellent diastereoselection (up to 94% de) using a Grignard addition to a sulfinimine as the key step. rsc.org
Piperidines: Constructed through similar intramolecular cyclization strategies. researchgate.netnih.gov
Azetidines: Accessible through this methodology, providing a route to strained four-membered ring systems. researchgate.net
Aziridines: Formed through reactions of sulfinyl imines in aza-Darzens or Corey-Chaykovsky reactions. nih.gov For example, the reaction of N-tert-butanesulfinyl trifluoromethyl ketimines with dimethylsulfoxonium methylide yields trifluoromethylated aziridines with high diastereoselectivity. nih.gov
This method has been successfully applied to the total synthesis of natural products and their analogues, such as hexahydropyrroloindole alkaloids. rsc.org
In Catalysis as Ligands or Precursors for Ligands in Transition Metal Complexes
Sulfoxides, including chiral variants derived from tert-butyl methyl sulfoxide, are versatile ligands in transition metal chemistry. illinois.edunih.gov They exhibit linkage isomerism, capable of coordinating to a metal center through either the "hard" oxygen atom or the "soft" sulfur atom. binghamton.eduwikipedia.org While coordination to 3d transition metals typically occurs through oxygen, softer 4d and 5d metals often prefer bonding through sulfur. wikipedia.orgresearchgate.net This ambidentate nature allows for fine-tuning of the electronic and steric properties of the resulting metal complex. Chiral sulfoxides have been incorporated into multidentate ligands used in various catalytic processes. researchgate.net
The stereogenic nature of chiral sulfoxides makes them valuable ligands for transition metal-catalyzed enantioselective reactions. nih.gov One of the most prominent examples is the catalytic asymmetric oxidation of prochiral sulfides to chiral sulfoxides. researchgate.netmedcraveonline.com Titanium-based systems, in particular, have been effective. For instance, a catalyst generated in situ from a titanium alkoxide and a chiral binaphthol (BINOL) ligand, using tert-butyl hydroperoxide (TBHP) as the oxidant, achieves high enantioselectivities (up to 96% ee) in the oxidation of sulfides. researchgate.net The presence of the chiral ligand environment around the metal center dictates the facial selectivity of the oxygen transfer to the sulfide (B99878). While BINOL is a common ligand, the principle extends to other chiral ligands, including sulfoxide-containing structures, which can induce asymmetry in the catalytic cycle. illinois.edu Iron complexes with chiral amino alcohol-derived Schiff base ligands have also been shown to be highly efficient for the asymmetric oxidation of sulfides with excellent enantioselectivity. rsc.org
As a Synthon or Intermediate in Complex Molecule Synthesis
Beyond its role as a chiral auxiliary, this compound and its derivatives function as valuable synthons or intermediates in the assembly of complex molecules. nih.gov A synthon is a conceptual unit within a molecule that assists in forming a synthetic strategy. The tert-butylsulfinyl group, when incorporated into a molecule, can be viewed as a synthon for a chiral amine, as seen in the synthesis of N-heterocycles. rsc.orgnih.gov The reliable and high-yielding reactions involving tert-butanesulfinamide and its imine derivatives make it a cornerstone for the predictable introduction of nitrogen-containing stereocenters. rsc.org
The sulfoxide functional group is an intermediate oxidation state for sulfur and can be readily transformed into other functionalities. A common and synthetically useful transformation is the oxidation of a sulfoxide to the corresponding sulfone. mdpi.com For example, this compound can be oxidized to tert-butyl methyl sulfone. This oxidation is often a key step in synthetic sequences where the sulfone group is desired for its unique electronic properties or as a powerful Michael acceptor in the form of a vinyl sulfone. mdpi.com The oxidation of a sulfide precursor to a vinyl sulfone moiety has been used as a powerful tool in diversity-oriented synthesis. mdpi.com Conversely, the sulfoxide group can sometimes be a precursor to alcohols, although this is a less direct transformation often involving multi-step sequences such as Pummerer-type rearrangements followed by reduction.
Precursor for Sultines
A significant application of this compound is its role as a precursor in the synthesis of sultines, which are cyclic sulfinate esters. A general and effective route for the preparation of 5- to 8-membered sultines relies on the cleavage of tert-butyl ω-hydroxyalkyl sulfoxides. cdnsciencepub.com
The synthesis commences with the generation of the α-lithio derivative of this compound. This is typically achieved by treating this compound with an organolithium reagent, such as methyllithium (B1224462), in a suitable solvent like dry tetrahydrofuran (B95107) (THF) at low temperatures. This lithiated intermediate is then reacted with an epoxide, such as propylene (B89431) oxide, to generate the required tert-butyl ω-hydroxyalkyl sulfoxide precursor. cdnsciencepub.com
The crucial step in forming the sultine ring involves the reaction of the tert-butyl ω-hydroxyalkyl sulfoxide with sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in an inert solvent like methylene (B1212753) chloride at room temperature. cdnsciencepub.comcapes.gov.br This reaction proceeds via the initial formation of a chlorooxosulfonium ion. This intermediate then undergoes an intramolecular displacement of the chloride by the terminal hydroxyl group to form a cyclic alkoxyoxosulfonium ion. The final step is the cleavage of the tert-butyl carbon-sulfur bond, which yields the sultine with the concurrent formation of tert-butyl chloride. cdnsciencepub.com This method provides good to excellent yields for a variety of sultine ring sizes. cdnsciencepub.comcdnsciencepub.com
Table 1: Synthesis of Sultines from tert-Butyl ω-Hydroxyalkyl Sulfoxides This table is interactive. Users can sort data by clicking on the column headers.
| Precursor (tert-Butyl ω-Hydroxyalkyl Sulfoxide) | Ring Size | Yield (%) | Reference |
|---|---|---|---|
| 3-(tert-Butylsulfinyl)propan-1-ol | 5-membered | 83 | cdnsciencepub.com |
| 4-(tert-Butylsulfinyl)butan-1-ol | 6-membered | 75 | cdnsciencepub.com |
| 5-(tert-Butylsulfinyl)pentan-1-ol | 7-membered | 58 | cdnsciencepub.com |
| 6-(tert-Butylsulfinyl)hexan-1-ol | 8-membered | 45 | cdnsciencepub.com |
Role in Glycosylation Reactions and Carbohydrate Synthesis
The chemistry of sulfoxides plays a notable role in modern carbohydrate synthesis, particularly in the construction of glycosidic bonds. Glycosyl sulfoxides are recognized as effective glycosyl donors, activated under various conditions to form complex oligosaccharides. The activation of the sulfoxide group, typically with an electrophile like triflic anhydride (B1165640), transforms the anomeric sulfoxide into a highly reactive species, facilitating its reaction with a glycosyl acceptor.
While the utility of sulfoxides in glycosylation is well-established, the specific application of this compound in this context is not extensively documented in prominent literature. The field has largely focused on aryl sulfoxides or more complex sulfoxide donors where the sulfinyl group is part of the glycosyl moiety itself. The Pummerer rearrangement, a classic reaction of sulfoxides, can also be adapted for C-H functionalization, but its direct application with this compound for glycosylation is not a standard method. wikipedia.orgnih.gov The bulky tert-butyl group can influence reactivity and stereoselectivity, which may present challenges or opportunities yet to be fully explored in the context of glycosylation. nih.gov Therefore, while the broader class of sulfoxides is integral to carbohydrate chemistry, the specific role of this compound remains an area with potential for future investigation.
Applications in Chemoselective α-Sulfidation of Amides
A key advanced application of this compound (TBMSO) is in the direct α-sulfidation of tertiary amides. acs.orgnih.govnih.gov This method provides a chemoselective route to α-sulfide amides, which are valuable synthetic intermediates. The reaction is typically carried out under electrophilic amide activation conditions. acs.orgchemrxiv.org
The process begins with the activation of a tertiary amide using a strong electrophile, such as triflic anhydride (Tf₂O), in the presence of a non-nucleophilic base like 2-chloropyridine. This generates a highly reactive keteniminium ion intermediate. Subsequent addition of this compound to this intermediate leads to the formation of an α-sulfonium amide. acs.orgnih.gov
A significant advantage of using TBMSO over other sulfoxides, such as dimethyl sulfoxide (DMSO), is the subsequent reaction pathway. While α-sulfonium amides formed from DMSO require a separate demethylation step, the intermediate formed from TBMSO undergoes spontaneous dealkylation. The stability of the resulting tert-butyl cation facilitates this spontaneous cleavage, directly yielding the α-sulfide amide in a single step. nih.govchemrxiv.org This one-step procedure is particularly advantageous for substrates where the α-sulfonium ion intermediate might be prone to hydrolysis or other side reactions. nih.gov
Table 2: α-Sulfidation of Amide 1a with Various Sulfoxides This table is interactive. Users can sort data by clicking on the column headers.
| Sulfoxide Reagent | Method | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | Two-step (demethylation) | α-thiomethyl amide | 67 | chemrxiv.org |
| This compound (TBMSO) | Single-step | α-thiomethyl amide | 54 | chemrxiv.org |
| tert-Butyl ethyl sulfoxide | Single-step | α-thioethyl amide | 55 | chemrxiv.org |
| tert-Butyl benzyl (B1604629) sulfoxide | Single-step | α-thiobenzyl amide | 75 | chemrxiv.org |
Synthesis of Sulfinic Acid Amides and Esters
Tert-butyl sulfoxides, including this compound, serve as valuable starting materials for the synthesis of a diverse range of sulfinic acid amides (sulfinamides) and sulfinic acid esters. acs.orgnih.gov This transformation is efficiently achieved by activating the sulfoxide with an electrophilic halogen source, followed by reaction with a suitable nucleophile. acs.orgrsc.org
The general procedure involves the activation of the tert-butyl sulfoxide with N-bromosuccinimide (NBS) under acidic conditions. This generates a reactive sulfinyl bromide intermediate. This intermediate is not isolated but is treated in situ with a variety of nitrogen or oxygen nucleophiles. acs.orgnih.gov
When nitrogen nucleophiles, such as primary or secondary amines, are used, the reaction affords the corresponding sulfinic acid amides in good yields. Similarly, reaction with oxygen nucleophiles, such as alcohols or phenols, leads to the formation of sulfinic acid esters. acs.org The versatility of this method allows for the synthesis of a wide array of sulfinyl-containing compounds from a common tert-butyl sulfoxide precursor. acs.orgnih.gov
Table 3: Synthesis of Sulfinic Acid Derivatives from tert-Butyl Phenyl Sulfoxide This table is interactive. Users can sort data by clicking on the column headers.
| Nucleophile | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Morpholine | Sulfinic acid amide | 89 | acs.org |
| Aniline | Sulfinic acid amide | 85 | acs.org |
| Indole (as a C-nucleophile) | C-Sulfinylated indole | 78 | acs.org |
| Methanol | Sulfinic acid ester | 91 | acs.org |
| Phenol | Sulfinic acid ester | 82 | acs.org |
Vii. Analytical and Spectroscopic Characterization in Research
Vibrational Spectroscopy (IR, VCD) for Structural Elucidation
Vibrational spectroscopy, encompassing both infrared (IR) and vibrational circular dichroism (VCD), is a powerful tool for elucidating the three-dimensional structure of chiral molecules like tert-butyl methyl sulfoxide (B87167).
Infrared (IR) Spectroscopy:
Vibrational Circular Dichroism (VCD) Spectroscopy:
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comwikipedia.org This technique is particularly valuable for determining the absolute configuration of enantiomers in solution. bruker.com
For tert-butyl methyl sulfoxide, VCD studies have been crucial in confirming its absolute configuration. nih.gov The analysis of the VCD spectrum of this compound in a carbon tetrachloride solution, when compared with ab initio density functional theory (DFT) calculations, definitively established the R(-)/S(+) absolute configuration. nih.gov This non-destructive method provides detailed insight into the molecule's stereochemistry. wikipedia.orgnih.gov The combination of experimental VCD spectra with theoretical calculations offers a robust approach for assigning the absolute configuration of chiral sulfoxides. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed structural information about this compound at the atomic level. Both ¹H and ¹³C NMR provide insights into the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov
The tert-butyl group, in particular, provides a strong and sharp signal in ¹H NMR spectra due to the chemical equivalence of its nine protons. nih.govnih.gov This characteristic signal can be used to monitor the presence and behavior of the tert-butyl moiety in various chemical environments and molecular interactions. nih.gov
While specific chemical shift values for this compound are dependent on the solvent and experimental conditions, general regions for the constituent groups can be predicted. The protons of the tert-butyl group are expected to resonate upfield, while the methyl protons attached to the sulfoxide group will appear at a different chemical shift. In ¹³C NMR, distinct signals will be observed for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, as well as the methyl carbon attached to the sulfinyl group. nih.gov
Mass Spectrometry (MS, HRMS) for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity. nist.gov
Electron Ionization Mass Spectrometry (EI-MS):
In EI-MS, the molecule is ionized, leading to the formation of a molecular ion and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a unique fragmentation pattern that serves as a molecular fingerprint. The NIST WebBook provides mass spectral data for this compound, which can be used as a reference for its identification. nist.gov
High-Resolution Mass Spectrometry (HRMS):
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.gov For this compound (C₅H₁₂OS), the exact mass can be calculated and compared to the experimentally measured value to confirm its identity with high confidence. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
The combination of gas chromatography with mass spectrometry (GC-MS) is also a powerful method for the analysis of this compound, enabling its separation from other components in a mixture before detection by the mass spectrometer. researchgate.netresearchgate.net
Chromatographic Techniques (e.g., HPLC) for Purity and Enantiomeric Excess Determination
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity and determining the enantiomeric excess of this compound. heraldopenaccess.us
To separate the enantiomers of a chiral compound like this compound, a chiral stationary phase (CSP) is typically employed in HPLC. researchgate.netkoreascience.kr This allows for the differential interaction of the R and S enantiomers with the chiral environment of the column, leading to their separation and individual quantification. researchgate.net
The determination of enantiomeric excess (ee) is critical in asymmetric synthesis and for pharmaceutical applications. heraldopenaccess.us By integrating the peak areas of the two separated enantiomers in the chromatogram, the percentage of each enantiomer in the mixture can be accurately determined. researchgate.netnih.gov This information is vital for controlling the stereochemical outcome of reactions involving this compound as a chiral auxiliary or reagent.
Q & A
Q. How can statistical methods address reproducibility challenges in this compound research?
- Methodological Answer : Implement factorial design of experiments (DoE) to identify critical variables (e.g., temperature, solvent purity). Use Bayesian regression to quantify uncertainty in kinetic parameters. Validate reproducibility via interlaboratory studies with standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
